molecular formula C19H30N8O5 B1209114 Valyl-glycyl-arginine-4-nitroanilide CAS No. 80798-23-8

Valyl-glycyl-arginine-4-nitroanilide

Cat. No.: B1209114
CAS No.: 80798-23-8
M. Wt: 450.5 g/mol
InChI Key: AOWXTXLTBLLDBS-GOEBONIOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of valyl-glycyl-arginine-4-nitroanilide typically involves the stepwise coupling of amino acids. The process begins with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled sequentially to form the peptide chain . The final step involves the deprotection of the amino groups and the addition of the 4-nitroanilide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Valyl-glycyl-arginine-4-nitroanilide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Valyl-glycyl-arginine-4-nitroanilide has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzymatic assays to study protease activity.

    Biology: Employed in the study of protein-protein interactions and signal transduction pathways.

    Medicine: Investigated for its potential therapeutic applications in clot dissolution and thrombolytic therapy.

    Industry: Utilized in the development of diagnostic kits and biochemical reagents

Mechanism of Action

Valyl-glycyl-arginine-4-nitroanilide acts as a tissue plasminogen activator by binding to plasminogen and converting it to plasmin, an enzyme responsible for breaking down fibrin clots. This mechanism involves the cleavage of specific peptide bonds in plasminogen, leading to its activation. The molecular targets include plasminogen and fibrin, and the pathway involves the conversion of plasminogen to plasmin, which then degrades fibrin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence and the presence of the 4-nitroanilide group, which enhances its activity as a tissue plasminogen activator. This makes it particularly useful in biochemical assays and therapeutic applications .

Properties

CAS No.

80798-23-8

Molecular Formula

C19H30N8O5

Molecular Weight

450.5 g/mol

IUPAC Name

(2S)-N-[2-[[(2R)-2-amino-3-methylbutanoyl]amino]acetyl]-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanamide

InChI

InChI=1S/C19H30N8O5/c1-11(2)16(20)18(30)24-10-15(28)26-17(29)14(4-3-9-23-19(21)22)25-12-5-7-13(8-6-12)27(31)32/h5-8,11,14,16,25H,3-4,9-10,20H2,1-2H3,(H,24,30)(H4,21,22,23)(H,26,28,29)/t14-,16+/m0/s1

InChI Key

AOWXTXLTBLLDBS-GOEBONIOSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)NCC(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])N

SMILES

CC(C)C(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])N

Synonyms

Val-Gly-Arg-para-nitroanilide
valyl-glycyl-arginine-4-nitroanilide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.